molecular formula C23H26N2O3 B2833295 N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-2-(naphthalen-2-yloxy)acetamide CAS No. 954020-66-7

N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-2-(naphthalen-2-yloxy)acetamide

Cat. No.: B2833295
CAS No.: 954020-66-7
M. Wt: 378.472
InChI Key: VKWAGJKPQPMOST-UHFFFAOYSA-N
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Description

N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-2-(naphthalen-2-yloxy)acetamide is a complex organic compound that features a combination of furan, piperidine, and naphthalene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-2-(naphthalen-2-yloxy)acetamide typically involves multiple steps:

  • Formation of the Piperidine Intermediate: : The synthesis begins with the preparation of the piperidine intermediate. This can be achieved by reacting 4-piperidone with furan-2-carbaldehyde under reductive amination conditions, using a reducing agent such as sodium triacetoxyborohydride.

  • Acylation Reaction: : The resulting intermediate is then subjected to an acylation reaction with 2-(naphthalen-2-yloxy)acetyl chloride in the presence of a base like triethylamine. This step forms the final compound, this compound.

Industrial Production Methods

For industrial-scale production, the process may involve optimization of reaction conditions to improve yield and purity. This includes the use of continuous flow reactors to ensure consistent reaction conditions and the application of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The furan ring in the compound can undergo oxidation reactions, typically using reagents like m-chloroperbenzoic acid (m-CPBA) to form furan epoxides.

  • Reduction: : The compound can be reduced at various sites, including the piperidine ring, using reducing agents such as lithium aluminum hydride (LiAlH4).

  • Substitution: : The naphthalene moiety can participate in electrophilic aromatic substitution reactions, where substituents like nitro groups can be introduced using nitrating agents.

Common Reagents and Conditions

    Oxidation: m-Chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Nitrating agents like nitric acid (HNO3) and sulfuric acid (H2SO4)

Major Products

    Oxidation: Furan epoxides

    Reduction: Reduced piperidine derivatives

    Substitution: Nitro-substituted naphthalene derivatives

Scientific Research Applications

Chemistry

In chemistry, N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-2-(naphthalen-2-yloxy)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its ability to interact with various biological targets makes it a valuable tool in the study of receptor-ligand interactions.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound in the development of new drugs targeting specific receptors or enzymes.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength.

Mechanism of Action

The mechanism of action of N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-2-(naphthalen-2-yloxy)acetamide involves its interaction with molecular targets such as receptors or enzymes. The furan and naphthalene moieties may facilitate binding to hydrophobic pockets, while the piperidine ring can interact with polar or charged residues. This binding can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-2-(phenoxy)acetamide
  • N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-2-(benzyloxy)acetamide

Uniqueness

Compared to similar compounds, N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-2-(naphthalen-2-yloxy)acetamide is unique due to the presence of the naphthalene moiety, which can enhance its binding affinity and specificity for certain biological targets. This structural feature may also impart unique physical and chemical properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[[1-(furan-2-ylmethyl)piperidin-4-yl]methyl]-2-naphthalen-2-yloxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O3/c26-23(17-28-21-8-7-19-4-1-2-5-20(19)14-21)24-15-18-9-11-25(12-10-18)16-22-6-3-13-27-22/h1-8,13-14,18H,9-12,15-17H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKWAGJKPQPMOST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)COC2=CC3=CC=CC=C3C=C2)CC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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